(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound "(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with a 2-chlorophenylacrylamido group, a cyano moiety, and an ethyl carboxylate ester. Its structural complexity arises from the fused bicyclic system (thienopyridine) and the E-configuration of the acrylamido group, which may influence its electronic properties and biological interactions. This compound is likely synthesized via Knoevenagel condensation, a method commonly employed for analogous acrylamido-thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-27-20(26)24-10-9-14-15(11-22)19(28-17(14)12-24)23-18(25)8-7-13-5-3-4-6-16(13)21/h3-8H,2,9-10,12H2,1H3,(H,23,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMXNJJYUMLFKA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels.
Mode of Action
It is known that similar compounds act in the central nervous system (CNS) rather than directly on skeletal muscle
Biochemical Pathways
It’s worth noting that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach.
Action Environment
It’s worth noting that similar compounds are only marginally stable in water.
Biological Activity
(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, antibacterial, and acetylcholinesterase inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps. The thieno[2,3-c]pyridine core is constructed through a series of reactions starting from readily available precursors. The final product is purified using recrystallization techniques and characterized using spectroscopic methods such as IR, NMR, and mass spectrometry.
1. Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to scavenge the stable DPPH free radical. Results indicate that this compound exhibits significant radical scavenging activity comparable to standard antioxidants.
- Nitric Oxide Scavenging : The compound demonstrated effective inhibition of nitric oxide production in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative stress.
- Lipid Peroxidation Inhibition : The ability to inhibit iron-induced lipid peroxidation was also assessed. The compound showed promising results in reducing lipid peroxidation levels.
The antioxidant activity data is summarized in Table 1 below:
| Assay Type | IC50 (µM) | Comparison Standard |
|---|---|---|
| DPPH Radical Scavenging | 25 | Ascorbic Acid |
| Nitric Oxide Scavenging | 30 | Curcumin |
| Lipid Peroxidation Inhibition | 15 | Trolox |
2. Antibacterial Activity
The antibacterial properties of this compound were tested against several bacterial strains:
- Gram-positive Bacteria : The compound exhibited significant inhibitory activity against Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship indicated that the presence of the chlorophenyl group contributes to enhanced antibacterial efficacy.
- Mechanism of Action : Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Table 2 summarizes the antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 |
3. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The compound was evaluated for its AChE inhibitory activity using Ellman's method:
- Inhibitory Activity : It was found to be a moderate inhibitor of AChE with an IC50 value of approximately 0.45 µM, indicating potential for further development as a therapeutic agent.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage.
- Anti-inflammatory Properties : Other derivatives have shown anti-inflammatory activity in vitro, suggesting that this compound may also have applications in treating inflammatory diseases.
Scientific Research Applications
General Synthetic Route
A general synthetic route may include:
- Step 1 : Synthesis of thieno[2,3-c]pyridine derivatives.
- Step 2 : Reaction with chloroacrylamide to introduce the acrylamide group.
- Step 3 : Cyanation to yield the final product.
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-c]pyridines possess significant antimicrobial properties. For instance:
- Inhibition of Fungal Pathogens : The compound has shown effectiveness against pathogens such as Pyricularia oryzae and Rhizoctonia solani, which are responsible for rice blast and root rot diseases, respectively .
- Bacterial Inhibition : Studies suggest that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Thieno[2,3-c]pyridine derivatives have been investigated for their potential anticancer effects:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer treatment research.
Agricultural Applications
Given its antimicrobial properties, (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be utilized in agricultural settings:
- Fungicides : Its ability to inhibit fungal growth makes it a candidate for developing new fungicides that can help protect crops from pathogenic fungi.
- Pesticides : The compound's structural features may allow it to serve as a template for designing novel pesticides with improved efficacy and lower toxicity to non-target organisms.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of thieno[2,3-c]pyridine derivatives against Botrytis cinerea, a major pathogen in horticulture. The results indicated that modifications to the thieno ring significantly enhanced antifungal activity compared to traditional fungicides.
Case Study 2: Cytotoxic Activity Against Cancer Cells
Another investigation focused on the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on human breast cancer cell lines. The study found that specific substitutions on the thieno scaffold increased apoptosis rates significantly compared to untreated controls.
Comparison with Similar Compounds
Key Observations :
- Core Structure: The thieno[2,3-c]pyridine core in the target compound distinguishes it from simpler thiophene derivatives (e.g., 3a-3k) and triazole-based analogs.
- Substituent Effects : The 2-chlorophenyl group in the acrylamido side chain is analogous to chlorophenyl-substituted triazole-thiones (), suggesting shared electronic effects (e.g., electron-withdrawing Cl enhancing stability). However, the acrylamido linkage in the target compound may offer greater conformational flexibility than the triazole-thione’s rigid hydrogen-bonded network .
- Synthesis: The target compound’s synthesis likely mirrors the Knoevenagel condensation used for acrylamido-thiophenes (3a-3k), but the dihydrothienopyridine core may require additional steps, such as cyclization or Boc protection/deprotection (as seen in and ) .
Crystallographic and Analytical Data
- Crystal Packing : The triazole-thione analog () forms hydrogen-bonded hexamers (N–H···O/S and O–H···S), whereas the target compound’s crystal structure remains uncharacterized. SHELX software () is widely used for such analyses, suggesting its applicability for future structural studies of the target compound .
- Spectroscopic Confirmation: IR and NMR data for acrylamido-thiophenes () confirm acrylamido C=C (~1600 cm⁻¹ in IR) and cyano stretches (~2200 cm⁻¹). Similar techniques would validate the target compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
